molecular formula C6H10S2 B194250 Diallyl disulfide CAS No. 2179-57-9

Diallyl disulfide

Cat. No. B194250
CAS RN: 2179-57-9
M. Wt: 146.3 g/mol
InChI Key: PFRGXCVKLLPLIP-UHFFFAOYSA-N
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Description

Diallyl disulfide (DADS) is an oil-soluble volatile organosulfur compound that can be naturally found in Allium sativum (garlic). It has a simple chemical structure with two sulfur atoms attached to two allyl groups. This constituent of garlic contributes to its pungent aroma .


Synthesis Analysis

Diallyl disulfide can be synthesized using various methods, including the oxidative coupling of thiols and polymerization of disulfide-containing monomers . A novel strategy for incorporating cleavable disulfide units into the backbone of polyolefins uses commercially available diallyl disulfide (DADS) as a comonomer via metathesis copolymerization .


Molecular Structure Analysis

The molecular structure of Diallyl disulfide consists of two sulfur atoms attached to two allyl groups .


Chemical Reactions Analysis

Diallyl disulfide can be readily oxidized to allicin with hydrogen peroxide or peracetic acid. Allicin, in turn, can hydrolyze, giving diallyl disulfide and trisulfide . It also reacts with liquid sulfur to give a mixture containing diallyl polysulfides with as many as 22 sulfur atoms in a continuous chain .


Physical And Chemical Properties Analysis

Diallyl disulfide is an oil-soluble volatile organosulfur compound. It is a yellowish liquid which is insoluble in water and has a strong garlic odor .

Scientific Research Applications

Agri-Food Industry and Toxicity Studies

Diallyl disulfide (DADS) is one of the most studied organosulfur compounds from Allium species. It exhibits significant biological activities including antimicrobial, antioxidant, and anticarcinogenic properties. Recent attention has focused on its potential application in the agri-food industry as a substitute for synthetic preservatives. However, safety assessments are necessary, and current research is limited in exploring the safety of OSCs for agri-food applications, particularly concerning genotoxicity and long-term toxicity effects (Cascajosa-Lira et al., 2022).

Cancer Research

DADS has shown efficacy in inhibiting growth and inducing apoptosis in various cancer cell lines. It has been found effective against mouse erythroleukemia, rat hepatoma, and human breast cancer cells, demonstrating its potential in cancer therapy. In particular, it's effective in inhibiting precursor incorporation into DNA and protein in both hepatomas and livers in animal models (Lea & Ayyala, 1997). Additionally, DADS can suppress proliferation and induce apoptosis in human gastric cancer through up-regulation of miR-200b and miR-22, targeting the Wnt-1 signaling pathway (Tang et al., 2013).

Hepatoprotection

DADS has been shown to selectively act in the liver, providing hepatoprotection, particularly during chemotherapy. It corrects concentrations of glutathione and sulfane sulfur in the livers of tumor-bearing mice, indicating a potential therapeutic role in liver protection (Iciek et al., 2007).

Chemical Synthesis and Characterization

In the field of chemistry, DADS has been synthesized through various methods, including phase transfer catalyst techniques. Its structure and properties have been characterized using infrared spectra, mass spectra, and nuclear magnetic resonance. This research is crucial for understanding its biological activities and potential applications (Yuan et al., 2006).

Antioxidant and Anti-inflammatory Effects

Studies have demonstrated the antioxidant and anti-inflammatory properties of DADS. For instance, it shows a protective effect against cyclophosphamide-induced hepatotoxicity in rats, suggesting its potential clinical application against side effects of certain drugs (Hasan et al., 2020).

Histone Acetylation and Gene Expression

DADS induces histone acetylation and upregulation of p21(waf1/cip1) expression in human colon tumor cell lines. This effect on histone acetylation suggests a mechanism through which DADS inhibits cell proliferation and could be linked to its protective properties in colon carcinogenesis (Druesne et al., 2004).

Safety And Hazards

Diallyl disulfide is considered hazardous. It is flammable and toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-(prop-2-enyldisulfanyl)prop-1-ene
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InChI

InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-6H2
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InChI Key

PFRGXCVKLLPLIP-UHFFFAOYSA-N
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Canonical SMILES

C=CCSSCC=C
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Molecular Formula

C6H10S2
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DSSTOX Substance ID

DTXSID9035206
Record name Diallyl disulfide
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Molecular Weight

146.3 g/mol
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Physical Description

Liquid with a garlic odor; [HSDB] Colorless liquid with a garlic-like stench; [Alfa Aesar MSDS], pale yellow liquid with odour of garlic; lacrymator, Garlic odor.
Record name Diallyl disulfide
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Boiling Point

79 °C @ 16 MM HG, 138.00 to 139.00 °C. @ 760.00 mm Hg, 174.2 °F at 16 mmHg
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Solubility

INSOL IN WATER; SOL IN MOST COMMON ORG SOLVENTS, insoluble in water; soluble in common organic solvents
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Density

1.010 @ 15 °C, 0.998-1.015
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Vapor Density

1.010@59 °F
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Vapor Pressure

1.0 [mmHg]
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Product Name

Diallyl disulfide

Color/Form

LIQUID

CAS RN

2179-57-9
Record name Diallyl disulfide
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Record name ALLYL DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,900
Citations
L Yi, Q Su - Food and Chemical Toxicology, 2013 - Elsevier
… sulfide (DAS), diallyl disulfide (DADS), … Diallyl disulfide can be readily oxidized to allicin with hydrogen peroxide or peracetic acid. Allicin in turn can hydrolyze giving diallyl disulfide and …
Number of citations: 197 www.sciencedirect.com
H He, Y Ma, H Huang, C Huang, Z Chen… - European Journal of …, 2021 - Elsevier
Diallyl disulfide (DADS), an oil-soluble sulfur compound that is responsible for the biological effects of garlic, displays numerous biological activities, among which its anti-cancer …
Number of citations: 21 www.sciencedirect.com
H Nakagawa, K Tsuta, K Kiuchi, H Senzaki… - …, 2001 - academic.oup.com
Diallyl disulfide (DADS) is an oil-soluble organosulfur compound found in garlic. The effect of synthetic DADS on the growth of estrogen receptor (ER)-positive (KPL-1 and MCF-7) and -…
Number of citations: 365 academic.oup.com
RR Malla, R Marni, A Chakraborty, MA Kamal - Journal of Pharmaceutical …, 2022 - Elsevier
… Water-soluble compounds include S-allyl cysteine and S-allyl mercaptocysteine, whereas oil-soluble allyl sulfur compounds include diallyl sulfide, diallyl disulfide (DADS), and diallyl …
Number of citations: 15 www.sciencedirect.com
SG Sundaram, JA Milner - 1996 - academic.oup.com
… Diallyl disulfide (DADS) was more effective in inhibiting the growth of HCT-15 cells than isomolar concentrations of S-allyl cysteine, dipropyl disulfide (DPDS), allyl chloride, allyl glycidyl …
Number of citations: 244 academic.oup.com
KC Lai, SC Hsu, CL Kuo, JS Yang, CY Ma… - Environmental …, 2013 - Wiley Online Library
Diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS) are major organosulfur compounds exiting in garlic (Allium sativum). These compounds are reported to exhibit …
Number of citations: 116 onlinelibrary.wiley.com
SG Sundaram, JA Milner - Biochimica et Biophysica Acta (BBA)-Molecular …, 1996 - Elsevier
Diallyl disulfide (DADS), an oil-soluble organosulfur compound in processed garlic, was more effective in inhibiting the in vitro growth of human tumor cell lines: HCT-15 (colon), A549 (…
Number of citations: 202 www.sciencedirect.com
D Liang, H Wu, MW Wong, D Huang - Organic letters, 2015 - ACS Publications
Diallyl trisulfide (DATS) reacts rapidly with glutathione (GSH) to release H 2 S through thiol–disulfide exchange followed by allyl perthiol reduction by GSH. Yet diallyl disulfide (DADS) …
Number of citations: 160 pubs.acs.org
KC Lai, CL Kuo, HC Ho, JS Yang, CY Ma, HF Lu… - Phytomedicine, 2012 - Elsevier
To elevate chemo-resistance of human cancer cells is a major obstacle in the treatment and management of malignant cancers. Diallyl sulfide (DAS), diallyl disulfide (DADS) and diallyl …
Number of citations: 84 www.sciencedirect.com
J Pedraza-Chaverrı́, AE González-Orozco… - European journal of …, 2003 - Elsevier
… if diallyl disulfide, a garlic-… ) diallyl disulfide treated intragastrically with diallyl disulfide (50 mg/kg/24 h/4 days), and (4) gentamicin+diallyl disulfide treated with gentamicin+diallyl disulfide…
Number of citations: 170 www.sciencedirect.com

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